molecular formula C18H24O5 B12632027 1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel-

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel-

Cat. No.: B12632027
M. Wt: 320.4 g/mol
InChI Key: SDLUWERUGRRXHQ-QRWMCTBCSA-N
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Description

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structural features, including a naphthalene ring system, an ethanol group, and multiple functional groups such as acetyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:

    Acetylation: Introduction of acetyloxy groups using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Methoxylation: Addition of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Reduction: Reduction of intermediate compounds to achieve the desired tetrahydro structure using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Catalysts and solvents play a crucial role in enhancing reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigating its biological activity and potential as a bioactive compound.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups such as acetyloxy and methoxy groups may influence its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneethanol: A simpler analog without additional functional groups.

    6-Acetyloxy-1-naphthol: A related compound with similar acetyloxy functionality.

    4-Methoxy-1-naphthol: A compound with methoxy substitution on the naphthalene ring.

Uniqueness

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- is unique due to its combination of functional groups and stereochemistry, which may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(1R)-6-acetyloxy-4-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]ethyl acetate

InChI

InChI=1S/C18H24O5/c1-12(19)22-10-9-18(3)8-7-17(21-4)15-11-14(23-13(2)20)5-6-16(15)18/h5-6,11,17H,7-10H2,1-4H3/t17?,18-/m1/s1

InChI Key

SDLUWERUGRRXHQ-QRWMCTBCSA-N

Isomeric SMILES

CC(=O)OCC[C@]1(CCC(C2=C1C=CC(=C2)OC(=O)C)OC)C

Canonical SMILES

CC(=O)OCCC1(CCC(C2=C1C=CC(=C2)OC(=O)C)OC)C

Origin of Product

United States

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